1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine

Catalog No.
S7260983
CAS No.
M.F
C13H23N5O
M. Wt
265.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmet...

Product Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine

Molecular Formula

C13H23N5O

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C13H23N5O/c1-11-14-13(16-15-11)18-6-4-17(5-7-18)10-12-2-8-19-9-3-12/h12H,2-10H2,1H3,(H,14,15,16)

InChI Key

GCWCETUHXUVJPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)N2CCN(CC2)CC3CCOCC3
1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine, also known as MTRP, is a chemical compound that has gained significant attention in recent years due to its unique properties. This paper aims to provide an informative and engaging analysis of MTRP, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine is a piperazine derivative that is widely researched in the field of medicinal chemistry. It has a molecular formula of C16H29N5O, and a molecular weight of 327.44 g/mol. The compound consists of a piperazine ring, a triazole ring, and an oxan-4-ylmethyl group, which give 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine its unique physical and chemical properties.
1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine is a white crystalline powder that is soluble in water and organic solvents such as ethanol and methanol. It has a melting point of 185-188°C, and a boiling point of 566.8°C at 760 mmHg. The compound is stable under normal conditions and does not decompose easily.
1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine can be synthesized by the reaction of 1-(5-methyl-1H-1,2,4-triazol-3-yl)-propan-2-amine with chloromethyl oxirane. The product is extracted and purified to obtain 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine. The compound can be characterized using various methods such as NMR, infrared spectroscopy, and mass spectrometry.
1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine can be analyzed using various methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and high-resolution mass spectrometry (HRMS). These methods are used to determine the purity and identity of 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine in complex mixtures.
1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine has shown promising biological activities such as antifungal, antimicrobial, and antitumor activities. The compound has also been reported to have analgesic and anti-inflammatory properties. These properties make 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine a potential candidate for the development of novel drugs.
Studies have shown that 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine has low toxicity and is safe for use in scientific experiments. However, further studies are required to determine the long-term effects and potential toxicity of 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine.
1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine has various applications in scientific experiments such as drug discovery, chemical biology, and medicinal chemistry. The compound can be used as a reference standard in drug testing and as a tool for understanding biological interactions.
Research on 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine is ongoing, with many studies focused on its biological activities and potential use in drug discovery. However, there is still much to learn about the compound, and more research is needed to fully understand its properties and applications.
1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine has potential implications in various fields of research and industry such as drug discovery, biotechnology, and agriculture. The compound's antifungal and antimicrobial properties make it a potential candidate for use in the development of novel drugs for the treatment of fungal and bacterial infections. In agriculture, 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine can be used as a fungicide to prevent the growth of fungi on crops.
Limitations
One of the main limitations of 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine is its low solubility, which can limit its use in some applications. Additionally, more research is needed to determine the long-term effects of the compound and its potential toxicity.
There are several future directions for research on 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine. These include:
1. Developing new synthetic routes to improve the yield and purity of 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine.
2. Studying the pharmacokinetics and pharmacodynamics of 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine to determine its potential use as a drug candidate.
3. Investigating the mechanism of action of 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine to understand its biological activities.
4. Finding new applications for 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine in diverse fields such as biotechnology, agriculture, and materials science.
5. Developing new analytical methods to improve the detection and quantification of 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine in complex mixtures.
6. Investigating the potential of 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine as a scaffold for the design of new drugs.
7. Exploring the use of 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine in combination therapy with other drugs to enhance its efficacy and reduce toxicity.
In conclusion, 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine is a unique compound with promising biological activities and potential implications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed. Research on 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine is ongoing, and it is expected that further studies will reveal new applications and potential uses for this compound.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

265.19026037 g/mol

Monoisotopic Mass

265.19026037 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-27-2023

Explore Compound Types